2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Description
Evolution of Heterocyclic Amino Acid Chemistry
The journey of heterocyclic amino acid chemistry began with the isolation and characterization of naturally occurring examples, which revealed the diverse functional roles these molecules play in biological systems. This initial understanding spurred synthetic chemists to develop methodologies for creating non-natural amino acids containing heterocyclic rings. mdpi.com These synthetic analogues have proven invaluable as tools to probe biological processes and as building blocks for novel therapeutic agents. The evolution of this field has been marked by the development of sophisticated synthetic strategies that allow for precise control over stereochemistry and the introduction of a wide array of heterocyclic systems, including pyridines, indoles, and, notably, pyrazoles. mdpi.com
Significance of Pyrazole (B372694) Scaffolds in Organic and Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.gov This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.gov This versatility has made the pyrazole ring a focal point for the design and synthesis of new drugs.
Table 1: Representative Biological Activities of Pyrazole-Containing Compounds
| Compound Class | Biological Activity | Therapeutic Area |
|---|---|---|
| Celecoxib | COX-2 Inhibitor | Anti-inflammatory |
| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction |
| Ruxolitinib | JAK1/2 Inhibitor | Myelofibrosis |
| Stanozolol | Anabolic Steroid | Anemia |
| Pirtobrutinib | BTK Inhibitor | Oncology |
Contextualization of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid within Heteroaryl-Substituted Amino Acids
Heteroaryl-substituted amino acids are a significant class of unnatural amino acids where a heteroaromatic ring system is incorporated into the amino acid side chain. This modification can profoundly influence the parent molecule's conformational preferences, metabolic stability, and receptor-binding affinity. nih.gov
The compound this compound is a prime example of a heteroaryl-substituted amino acid. Its structure features a propanoic acid backbone, characteristic of the amino acid alanine, with a 4-amino-5-methyl-1H-pyrazole moiety attached to the alpha-carbon via one of the pyrazole nitrogen atoms. This specific arrangement of a substituted pyrazole ring directly influences its steric and electronic properties, which are key determinants of its potential biological activity. The synthesis of such compounds often involves multi-step sequences, starting from readily available pyrazole derivatives and amino acid precursors. rsc.org
Research Trajectories and Unanswered Questions Pertaining to this compound and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are well-established. A significant focus lies in the exploration of aminopyrazoles as kinase inhibitors for cancer therapy. mdpi.com The amino group on the pyrazole ring can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.
Furthermore, the incorporation of the amino acid moiety suggests potential applications in peptidomimetics, where the pyrazole unit could introduce conformational constraints or act as a bioisostere for a natural amino acid side chain. The antibacterial and antifungal potential of pyrazole derivatives also presents a viable research avenue for this class of compounds. nih.gov
Several unanswered questions remain regarding this compound and its analogues. The precise influence of the methyl and amino substituents on the pyrazole ring on its target selectivity and potency is yet to be fully elucidated. The optimal stereochemistry of the propanoic acid backbone for specific biological targets is also an area ripe for investigation. Future research will likely focus on the synthesis of a library of related compounds with variations in the substitution pattern of the pyrazole ring and the nature of the amino acid component to establish clear structure-activity relationships.
Table 2: Potential Research Areas for Analogues of this compound
| Research Area | Rationale | Key Structural Features to Investigate |
|---|---|---|
| Kinase Inhibition | The aminopyrazole scaffold is a known kinase binder. | Position and nature of substituents on the pyrazole ring. |
| Peptidomimetics | Introduction of conformational constraints and novel side-chain interactions. | Stereochemistry of the amino acid backbone. |
| Antimicrobial Agents | Pyrazoles exhibit a broad spectrum of antimicrobial activity. | Lipophilicity and electronic properties of the pyrazole substituents. |
| Metabolic Stability | Heterocyclic substitution can block metabolic hotspots. | Nature of the linkage between the pyrazole and the amino acid. |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid and Analogues
Direct Synthetic Routes to the 1H-Pyrazole-1-yl Propanoic Acid Core
Direct synthetic routes to the core structure of 1H-pyrazole-1-yl propanoic acid often involve building the molecule in a convergent manner, where key fragments are combined to form the final product. These methods can be broadly categorized into nucleophilic substitution strategies, condensation reactions for pyrazole (B372694) ring formation, and multi-step syntheses.
Nucleophilic Substitution Strategies at the Pyrazole N-1 Position
One of the most common methods for attaching a side chain to the pyrazole ring is through nucleophilic substitution at the N-1 position. This strategy typically involves a pre-formed pyrazole ring and a reagent containing the propanoic acid moiety.
The reaction generally proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, attacking an electrophilic carbon on the propanoic acid precursor. Common electrophiles include α-haloesters, such as ethyl 2-bromopropionate. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
| Reactant 1 (Pyrazole) | Reactant 2 (Propanoic Acid Precursor) | Product |
| 4-Amino-5-methyl-1H-pyrazole | Ethyl 2-bromopropionate | Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoate |
| 4-Nitro-5-methyl-1H-pyrazole | Methyl 2-chloropropionate | Methyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoate |
The regioselectivity of the N-alkylation can sometimes be an issue, as pyrazoles have two reactive nitrogen atoms. However, the substitution pattern on the pyrazole ring can influence the site of alkylation.
Condensation Reactions for Pyrazole Ring Formation with Propanoic Acid Precursors
An alternative approach is to form the pyrazole ring itself from precursors that already contain the propanoic acid side chain. The Knorr pyrazole synthesis is a classic example of this type of reaction, involving the condensation of a hydrazine (B178648) with a β-ketoester. chim.it
In the context of synthesizing the target molecule, a hydrazine derivative of propanoic acid could be reacted with a suitable 1,3-dicarbonyl compound. For instance, reacting 2-hydrazinylpropanoic acid with 3-amino-2-butenenitrile could potentially lead to the formation of the desired pyrazole core.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product |
| 2-Hydrazinylpropanoic acid | 3-Amino-2-butenenitrile | 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| Ethyl 2-hydrazinylpropanoate | Acetoacetonitrile | Ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate-4-amine |
This method offers the advantage of building the core structure and introducing the side chain in a single, convergent step.
Multi-Step Synthesis Utilizing Precursors with Amino and Methyl Functionalities
Complex molecules are often best assembled through a multi-step synthetic sequence. For this compound, a plausible route involves starting with a simpler pyrazole and sequentially adding the required functional groups.
A common strategy is to begin with a commercially available pyrazole, such as 4-nitropyrazole. researchgate.net The propanoic acid side chain can be introduced via N-alkylation, as described in section 2.1.1. Following the introduction of the side chain, the nitro group at the 4-position can be reduced to the desired amino group. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net
Synthetic Scheme Example:
N-Alkylation: 4-Nitro-5-methyl-1H-pyrazole is reacted with ethyl 2-bromopropionate in the presence of a base to yield ethyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoate.
Reduction: The nitro group of the resulting ester is reduced to an amine using H2 gas and a Pd/C catalyst.
Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid product.
This multi-step approach allows for greater control over the introduction of each functional group and can be adapted to produce a variety of analogs.
Stereoselective Synthesis of Enantiopure this compound
The propanoic acid side chain of the target molecule contains a stereocenter at the α-carbon. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer of the compound. Stereoselective synthesis can be achieved through several methods, including asymmetric catalysis and chiral pool synthesis.
Asymmetric Catalytic Approaches (e.g., Asymmetric Hydrogenation of Precursors)
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. ajchem-b.com Asymmetric hydrogenation is a particularly well-developed method for creating chiral centers. youtube.com This approach would involve the synthesis of an unsaturated precursor to the target molecule, which is then hydrogenated using a chiral catalyst to produce one enantiomer in excess.
For example, a dehydroamino acid precursor, such as 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acrylic acid, could be synthesized. This precursor can then be hydrogenated using a chiral rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand, such as BINAP or DuPhos. ajchem-b.com The choice of catalyst and ligand is critical for achieving high enantioselectivity. ajchem-b.com
| Unsaturated Precursor | Chiral Catalyst System | Product (Major Enantiomer) |
| 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acrylic acid | [Rh(COD)(R,R-DuPhos)]BF4 | (R)-2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acrylate | [Ru(OAc)2((S)-BINAP)] | Methyl (S)-2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoate |
This method is highly efficient and can produce chiral compounds with high enantiomeric excess (ee).
Chiral Pool Synthesis Leveraging Existing Stereocenters
Chiral pool synthesis utilizes readily available, enantiopure starting materials from nature, such as amino acids or carbohydrates. This strategy avoids the need for an asymmetric catalyst and can be a cost-effective way to produce chiral molecules.
To synthesize a specific enantiomer of this compound, one could start with an enantiopure amino acid, such as D- or L-alanine. The chiral center of the amino acid is then incorporated into the final product.
A possible synthetic route could involve the conversion of alanine into a suitable hydrazine precursor, which is then used in a Knorr-type pyrazole synthesis as described in section 2.1.2. This would directly install the propanoic acid side chain with the desired stereochemistry.
| Chiral Starting Material | Key Transformation | Product |
| L-Alanine | Conversion to a hydrazine derivative, followed by pyrazole synthesis | (S)-2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| D-Alanine | Conversion to a hydrazine derivative, followed by pyrazole synthesis | (R)-2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
This approach is attractive due to the high enantiopurity of the starting materials, which is directly transferred to the final product.
Diastereoselective Synthesis through Auxiliary Control
The synthesis of enantiomerically pure this compound relies on controlling the stereochemistry at the α-carbon of the propanoic acid moiety. Diastereoselective synthesis using chiral auxiliaries is a powerful strategy to achieve this. This approach involves covalently attaching a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
A common strategy involves the use of Evans-type oxazolidinone auxiliaries. For instance, a chiral oxazolidinone can be acylated with a propionyl group. The resulting N-acyl oxazolidinone can then undergo a stereoselective alkylation or amination at the α-carbon. In the context of the target molecule, a synthetic route could involve the N-alkylation of the 4-amino-5-methyl-1H-pyrazole precursor onto an N-(2-halopropanoyl)oxazolidinone. The steric hindrance provided by the auxiliary directs the incoming pyrazole to attack from the less hindered face, leading to the formation of one diastereomer in excess.
Another relevant approach is the use of sulfinamides as chiral auxiliaries, such as Ellman's tert-butanesulfinamide. osi.lv This method is particularly effective for the asymmetric synthesis of chiral amines. osi.lv While the target compound's chirality is on a carbon atom, analogous strategies involving sulfinyl-based auxiliaries attached to the nitrogen of the pyrazole or the propanoic acid precursor could potentially be developed to induce diastereoselectivity.
The efficiency of diastereoselective synthesis is typically evaluated by the diastereomeric excess (d.e.), which indicates the predominance of one diastereomer over the other. High d.e. values, often exceeding 95%, are achievable with well-chosen auxiliaries and optimized reaction conditions. researchgate.net Subsequent cleavage of the auxiliary, for example by hydrolysis or hydrogenolysis, yields the desired enantiomer of the target acid.
Table 1: Common Chiral Auxiliaries and Their Removal Conditions
| Chiral Auxiliary | Typical Application | Cleavage Conditions |
| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | LiOH/H₂O₂, LiBH₄, Ti(OiPr)₄ |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | Acidic hydrolysis (e.g., HCl) |
| (S)-(-)-4-Phenyl-2-oxazolidinone | Asymmetric synthesis | Hydrolysis (acidic or basic) |
| (1R,2S)-(-)-N-Methylephedrine | Asymmetric alkylation | Hydrogenolysis |
Synthesis of Key Intermediates and Precursors
Preparation of Substituted Pyrazole Rings
The pyrazole core is a fundamental component of the target molecule. The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comwikipedia.org
For the synthesis of the specific 4-amino-5-methyl-1H-pyrazole intermediate, a suitable 1,3-dicarbonyl precursor would be a 2-methyl-3-oxobutanal derivative or its synthetic equivalent. The reaction of this dicarbonyl compound with hydrazine would lead to the formation of 5-methyl-1H-pyrazole. Subsequent nitration at the 4-position, followed by reduction of the nitro group, would yield the desired 4-amino-5-methyl-1H-pyrazole.
Alternative methods for pyrazole synthesis include:
Reaction of α,β-unsaturated ketones with hydrazines: Chalcones and other α,β-unsaturated carbonyl compounds can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov
Multicomponent reactions: Modern synthetic approaches often utilize one-pot multicomponent reactions to generate highly substituted pyrazoles with efficiency. rsc.org These reactions can involve the combination of an aldehyde, a ketone, and a hydrazine, often under catalytic conditions, to rapidly build molecular complexity. rsc.org
The regioselectivity of the cyclocondensation reaction is a key consideration, as the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers. nih.gov Reaction conditions, such as pH and solvent, as well as the electronic and steric nature of the substituents, can be tuned to favor the desired isomer. nih.gov
Table 2: General Methods for Pyrazole Synthesis
| Method | Reactants | Key Features |
| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Highly versatile and widely used. mdpi.comwikipedia.org |
| From α,β-Unsaturated Ketones | Chalcone + Hydrazine | Forms pyrazoline intermediate, requires oxidation. nih.gov |
| From Alkynes | α,β-Alkynic aldehydes + Hydrazine | Allows for direct formation of certain substituted pyrazoles. mdpi.com |
| Multicomponent Reaction | Aldehyde + Ketone + Hydrazine | Efficient one-pot synthesis of polysubstituted pyrazoles. rsc.org |
Synthesis of Modified Propanoic Acid Scaffolds
The 2-propanoic acid side chain is the other key component of the target molecule. The synthesis of this scaffold typically involves creating a carbon-carbon or carbon-nitrogen bond at the α-position of a three-carbon chain.
One common approach is the alkylation of a malonic ester derivative. For example, diethyl malonate can be deprotonated with a base and then reacted with a suitable electrophile. For the target molecule, a precursor like 1-(2-haloethyl)-4-amino-5-methyl-1H-pyrazole could serve as the electrophile. After alkylation, subsequent hydrolysis and decarboxylation of the malonic ester would yield the desired propanoic acid structure.
Alternatively, methods starting from amino acids can be employed. Alanine, which already contains the propanoic acid backbone with an amino group at the 2-position, could be a starting material. However, this would require N-alkylation with the pyrazole ring, which can be challenging and may lead to over-alkylation.
The synthesis of functionalized propanoic acids can also be achieved through Michael addition reactions. mdpi.com For instance, the pyrazole nitrogen could act as a nucleophile in a conjugate addition to an acrylate derivative, although this would place the pyrazole at the β-position (3-position) rather than the α-position (2-position) of the propanoic acid. Therefore, for the target compound, a direct alkylation strategy is more appropriate.
The modification of carboxylic acid scaffolds is a broad field, with strategies often tailored to the specific target molecule. Catalytic methods, including those using transition metals, have also been developed to facilitate the construction of complex acid derivatives.
Protection and Deprotection Strategies in Target Synthesis
Due to the presence of multiple reactive functional groups—the primary amine on the pyrazole ring and the carboxylic acid—protection and deprotection strategies are crucial for the successful synthesis of this compound. Protecting groups are used to temporarily mask these functionalities to prevent undesired side reactions during synthesis.
Amino Group Protection: The primary amino group at the C4 position of the pyrazole is nucleophilic and can interfere with reactions at other sites. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).
Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.
Carboxyl Group Protection: The carboxylic acid group is acidic and can be deprotonated by bases, potentially interfering with base-mediated reactions. It is typically protected as an ester:
Methyl or Ethyl Esters: Formed by Fischer esterification using the corresponding alcohol under acidic catalysis. They are typically removed by saponification (hydrolysis under basic conditions, e.g., with NaOH or LiOH).
tert-Butyl Esters: Prepared using isobutylene or tert-butanol, these esters are resistant to basic hydrolysis but are cleaved under acidic conditions, similar to the Boc group.
Pyrazole Ring Protection: The N-H of the pyrazole ring itself can be acidic and nucleophilic. In many synthetic routes, particularly those involving strong bases like organolithium reagents, protection of the pyrazole nitrogen is necessary.
tert-Butoxycarbonyl (Boc): The Boc group can also be used to protect the pyrazole nitrogen. Interestingly, selective deprotection of N-Boc protected pyrazoles can be achieved under specific conditions, such as using NaBH₄ in ethanol, which may leave other Boc-protected amines intact. arkat-usa.org
Tetrahydropyranyl (THP): This group can be introduced under acidic conditions and is removed by acid-catalyzed hydrolysis. rsc.org
An effective synthetic strategy will employ an "orthogonal" set of protecting groups, meaning that each group can be removed under specific conditions without affecting the others. For example, using a Boc group for the amine and a benzyl ester for the carboxylic acid would allow for selective deprotection—hydrogenation would remove the benzyl ester, while acid treatment would remove the Boc group.
Table 3: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O | Trifluoroacetic Acid (TFA) |
| Amino | Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | H₂, Pd/C (Hydrogenation) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | MeOH/EtOH, H⁺ | NaOH or LiOH, H₂O |
| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) |
| Pyrazole N-H | Tetrahydropyranyl | THP | Dihydropyran, H⁺ | Aqueous Acid |
Advanced Structural Elucidation and Spectroscopic Analysis of 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (ppm), integration (ratio of protons), and splitting patterns (multiplicity), which reveals adjacent proton relationships. For 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, one would expect to observe signals corresponding to the methyl protons, the methine proton of the propanoic acid moiety, the pyrazole (B372694) ring proton, the amino group protons, and the carboxylic acid proton. The precise chemical shifts would be influenced by the electronic environment of each proton.
¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the carbons of the pyrazole ring, the methine carbon, and the carbonyl carbon of the propanoic acid group.
¹⁵N NMR: Given the presence of three nitrogen atoms in the pyrazole ring and the amino group, ¹⁵N NMR spectroscopy could provide valuable information about their electronic states and bonding environments.
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)
To assemble the molecular structure, 2D NMR experiments are crucial for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming, for instance, the connectivity between the methine proton and the methyl protons of the propanoic acid side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in connecting the propanoic acid substituent to the N1 position of the pyrazole ring and confirming the relative positions of the amino and methyl groups on the pyrazole ring.
Investigation of Tautomerism via NMR Analysis
Pyrazoles can exhibit tautomerism, where a proton can migrate between the nitrogen atoms of the ring. Variable-temperature NMR studies could be employed to investigate the potential for tautomeric equilibria in solution. The presence of multiple sets of signals or exchange broadening in the NMR spectra could indicate the existence of different tautomers and provide information on their relative stability and the kinetics of their interconversion.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer structural clues, for example, by showing the loss of the carboxylic acid group or fragmentation of the pyrazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching, and vibrations associated with the pyrazole ring.
X-ray Crystallography for Solid-State Structure Determination
To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the definitive method. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups. This would also definitively establish the tautomeric form present in the crystal lattice.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing a quantitative determination of the elemental composition of a sample. This method is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and assessing its purity. The technique relies on the combustion of a small, precise amount of the substance, followed by the quantitative analysis of the resulting combustion products, typically carbon dioxide, water, and nitrogen gas.
The molecular formula for this compound is C₇H₁₂N₄O₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the correct chemical structure and high purity of the synthesized compound.
Theoretical Elemental Composition
The expected elemental composition for this compound is detailed in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 45.64 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 6.58 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 30.44 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.38 |
| Total | 184.23 | 100.00 |
Detailed Research Findings
In the synthesis and characterization of pyrazole derivatives, elemental analysis is a standard and critical step for structural confirmation. For instance, in the characterization of novel tetra-substituted phenylaminopyrazole derivatives, researchers report both the calculated and experimentally found percentages for C, H, and N. For one such compound, 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile (C₁₁H₁₁N₅), the calculated values were C = 61.96%, H = 5.20%, and N = 32.84%. The experimentally found values were C = 61.60%, H = 5.50%, and N = 32.96% nih.gov. The small deviation between the calculated and found values is within acceptable experimental error and confirms the successful synthesis and purity of the compound.
Similarly, in the synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (C₁₆H₁₃N₇O₂), the elemental analysis yielded found values of C = 57.39%, H = 3.97%, and N = 29.18%, which were in close agreement with the calculated values of C = 57.31%, H = 3.91%, and N = 29.24% mdpi.com. This close agreement provides strong evidence for the assigned structure of this complex heterocyclic system.
Another example can be found in the characterization of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl) pyrazol-3-yl)-1,2,4-triazole-3-thiol. For the compound 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol (C₁₁H₉FN₆S), the analytical calculated percentages were C = 47.82%, H = 3.28%, N = 30.42%, and S = 11.60%. The found experimental values were C = 47.69%, H = 3.27%, N = 30.50%, and S = 11.63% zsmu.edu.ua.
These examples underscore the importance of elemental analysis in the structural elucidation of pyrazole-containing molecules. For this compound, a successful synthesis would be expected to yield experimental C, H, and N values that are in close agreement with the theoretical percentages presented in the data table. Any significant deviation from these values could indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, elemental analysis serves as a crucial quality control measure in the synthesis of this and other related pyrazole derivatives.
Computational and Theoretical Investigations of 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and behavior.
Molecular Orbital Analysis (e.g., HOMO-LUMO)Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Molecular Orbital Energy Data This table is a hypothetical representation of typical data that would be generated from a molecular orbital analysis. No specific data is available for the subject compound.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Data not available | Highest Occupied Molecular Orbital |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding complex processes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity.
In the absence of a known three-dimensional structure of the biological target, ligand-based drug design principles are employed to develop new therapeutic agents. These methods rely on the analysis of a set of molecules known to interact with the target of interest. For pyrazole (B372694) derivatives, SAR studies have revealed key structural requirements for various biological activities.
A generalized SAR for pyrazole derivatives as bioactive agents can be summarized as follows:
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for determining selectivity and potency. In many cases, bulky and hydrophobic groups at this position enhance activity. The propanoic acid group in the target compound provides a flexible linker and an acidic moiety that can engage in specific electrostatic interactions.
C4-Substitution: The amino group at the C4 position is a key feature in many biologically active pyrazoles, often acting as a crucial hydrogen bond donor. nih.govkorea.ac.krkorea.ac.kr
C5-Substitution: The substituent at the C5 position can modulate the electronic properties and steric profile of the molecule. A methyl group, as in the target compound, is a small, lipophilic group that can fit into hydrophobic pockets within a binding site.
QSAR models for pyrazole derivatives often utilize a variety of molecular descriptors to correlate with biological activity. A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives highlighted the importance of electron conformational matrices in predicting biological activity. nih.gov For a series of pyrazole carboxamide and niacinamide derivatives, a 3D-QSAR study using comparative molecular field analysis (CoMFA) was performed to understand the structure-activity relationship against phytopathogenic fungi. rsc.org These studies indicate that steric, electrostatic, and hydrophobic fields are critical in determining the biological activity of pyrazole compounds.
Table 1: Key Structural Features and Their Potential Roles in Biological Activity
| Structural Feature | Potential Role in Biological Interactions |
|---|---|
| 4-Amino Group | Hydrogen bond donor, crucial for anchoring to the target. |
| 5-Methyl Group | Hydrophobic interactions, steric influence on conformation. |
| 1-Propanoic Acid | Hydrogen bond donor/acceptor, electrostatic interactions, chiral center influencing binding specificity. |
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a biological target (structure-based). nih.gov
For pyrazole-containing compounds, pharmacophore models have been successfully developed for various targets, including α-glucosidase inhibitors and Janus Kinase (JAK) inhibitors. nih.govacs.org A typical pharmacophore model for a kinase inhibitor often includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features.
Based on the structure of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, a hypothetical pharmacophore model could include:
A hydrogen bond donor feature from the 4-amino group.
A hydrogen bond acceptor and a negative ionizable feature from the carboxylate of the propanoic acid side chain.
A hydrophobic feature from the 5-methyl group.
An additional hydrophobic/aromatic feature from the pyrazole ring itself.
The relative spatial arrangement of these features would be critical for its interaction with a specific biological target. Virtual screening of compound libraries using such a pharmacophore model could identify other molecules with similar pharmacophoric features and potentially similar biological activities.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Functional Group |
|---|---|
| Hydrogen Bond Donor | 4-Amino group (-NH2) |
| Hydrogen Bond Acceptor | Carboxyl group (-COOH) |
| Negative Ionizable | Carboxyl group (-COOH) |
| Hydrophobic | 5-Methyl group (-CH3), Pyrazole ring |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.
Proteases are a class of enzymes that are common targets for drug discovery. Molecular docking studies of pyrazole derivatives with proteases have provided insights into their inhibitory mechanisms. nih.gov For instance, pyrazole-based inhibitors have been docked into the active site of HCV NS3/4A protease. nih.gov
In a hypothetical docking study of this compound with a protease active site, the following interactions could be anticipated:
The propanoic acid moiety could form salt bridges or strong hydrogen bonds with positively charged residues such as arginine or lysine, or with backbone amide hydrogens in the S1 or S2 pockets of the protease.
The 4-amino group could act as a hydrogen bond donor, interacting with backbone carbonyls or acidic residues in the enzyme's active site.
The 5-methyl group could occupy a small hydrophobic pocket.
The pyrazole ring could engage in π-π stacking or van der Waals interactions with aromatic or aliphatic residues.
A molecular docking study of pyrazole derivatives with cyclooxygenase-2 (COX-2) revealed that the binding affinity was influenced by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.net Similarly, pyrazole-carboxamides have been docked into the active site of carbonic anhydrase, showing interactions with the zinc ion and key amino acid residues. nih.gov
Pyrazole derivatives have been investigated as ligands for various receptors, including cannabinoid and endothelin receptors. acs.orgnih.gov Molecular modeling studies have been instrumental in understanding their binding modes and guiding the design of more potent and selective ligands.
A study on pyrazole derivatives as cannabinoid receptor antagonists revealed that specific substitutions at the N1, C3, and C5 positions of the pyrazole ring were crucial for high-affinity binding. acs.org For this compound, a receptor binding site analysis would likely show:
The propanoic acid could interact with polar or charged residues at the receptor binding interface.
The 4-amino group could form key hydrogen bonds that anchor the ligand in the binding pocket.
The pyrazole ring could form aromatic interactions with residues such as phenylalanine, tyrosine, or tryptophan.
In a study of pyrazole-based agonists for the apelin receptor, modifications to the N1 substituent of the pyrazole core significantly impacted potency, highlighting the importance of this position for receptor interaction. duke.edu
Table 3: Predicted Interactions with a Hypothetical Receptor Binding Site
| Ligand Moiety | Potential Interacting Receptor Residues | Type of Interaction |
|---|---|---|
| Propanoic Acid | Arginine, Lysine, Serine, Threonine | Salt bridge, Hydrogen bond |
| 4-Amino Group | Aspartic acid, Glutamic acid, Backbone carbonyls | Hydrogen bond |
| 5-Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic interaction |
Certain pyrazole derivatives have been shown to interact with DNA, typically by binding to the minor groove. jst.go.jp The planar structure of the pyrazole ring allows it to fit into the narrow groove of the DNA double helix.
The interaction of this compound with DNA could be mediated by:
Electrostatic interactions between the negatively charged phosphate (B84403) backbone of DNA and the potentially protonated 4-amino group of the pyrazole.
Hydrogen bonding between the amino and carboxylic acid groups of the ligand and the functional groups of the DNA bases in the minor groove.
Van der Waals interactions between the pyrazole ring and the walls of the minor groove.
Studies on pyrazole-based compounds have demonstrated their ability to bind to calf thymus DNA (CT-DNA), suggesting that DNA could be a potential target for this class of molecules. jst.go.jp The binding of these compounds can induce conformational changes in DNA and potentially interfere with DNA replication and transcription processes.
Chemical Reactivity and Derivatization of 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid
Modification of the Carboxylic Acid Moiety
The propanoic acid side chain offers a prime site for modification through conventional carboxylic acid chemistry. These transformations are fundamental in creating esters and amides, which can alter the compound's physicochemical properties, or in reducing the acid to an alcohol, which provides a new point for further functionalization.
Esterification and Amidation Reactions
The carboxylic acid group of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can be readily converted into its corresponding esters and amides through various established methods.
Esterification: Fischer-Speier esterification is a common and direct method for this transformation. mdpi.com The reaction typically involves heating the carboxylic acid in an excess of a suitable alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. nih.govsmolecule.com Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to efficiently produce amino acid methyl esters. nih.gov These methods are generally applicable to amino acids and are expected to yield the desired ester derivatives of the title compound with good efficiency. bond.edu.aubond.edu.au
Amidation: The formation of amides from the carboxylic acid can be achieved through direct amidation with amines. This reaction is often facilitated by coupling agents or catalysts that activate the carboxylic acid. A modern approach involves the use of titanium tetrafluoride (TiF₄) as a catalyst in a solvent like toluene (B28343) under reflux conditions, which promotes the direct condensation of carboxylic acids with amines to form the corresponding amides. researchgate.net Traditional methods utilizing coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with additives like N-hydroxybenzotriazole (HOBt) are also highly effective for creating amide bonds from amino acids. chem-soc.si
| Transformation | Reagents and Conditions | Product Type | General Applicability |
|---|---|---|---|
| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl/Ethyl Ester | High |
| Esterification | Methanol, Trimethylchlorosilane (TMSCl), Room Temperature | Methyl Ester | High |
| Amidation | Amine (R-NH₂), TiF₄ (catalyst), Toluene, Reflux | Amide | Good |
| Amidation | Amine (R-NH₂), DCC, HOBt, Organic Solvent (e.g., DMF) | Amide | High |
Reduction to Alcohol Functionalities
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. An alternative, milder approach involves the activation of the carboxylic acid, for instance, by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. This two-step, one-pot procedure is particularly suitable for amino acids as it often proceeds with retention of stereochemistry.
Reactions Involving the Pyrazole (B372694) Amine Group
The 4-amino group on the pyrazole ring is nucleophilic and serves as a key handle for a variety of derivatization reactions, including acylation, alkylation, and condensation reactions to form imines or to construct fused heterocyclic systems.
Acylation and Alkylation Reactions
Acylation: The primary amino group can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides under basic conditions. For instance, treatment with acetyl chloride or acetic anhydride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) would yield the corresponding 4-acetamido derivative. Studies on related 5-aminopyrazole structures have demonstrated successful acylation, indicating this reaction is a reliable method for derivatization. researchgate.net
Alkylation: N-alkylation of the pyrazole ring system is a well-documented transformation, though it can present challenges regarding regioselectivity. google.comgoogle.comresearchgate.net Alkylation can occur at the N-1 or N-2 positions of the pyrazole ring, and potentially at the exocyclic 4-amino group. The outcome is often dependent on the alkylating agent, the substrate, and the reaction conditions (e.g., choice of base and solvent). researchgate.netmdpi.com For the title compound, which is already substituted at the N-1 position, alkylation would likely target the N-2 position or the 4-amino group.
Formation of Schiff Bases and Hydrazones
The 4-amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). dergipark.org.tr This reaction is typically carried out by heating the aminopyrazole with the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). ekb.egresearchgate.net A wide variety of aromatic and heterocyclic aldehydes have been successfully condensed with aminopyrazoles to produce a diverse library of Schiff base derivatives. scielo.org.conih.gov These imines are valuable intermediates and have been investigated for their diverse biological activities. mdpi.com
| Aminopyrazole Reactant | Carbonyl Reactant | Product | Reference |
|---|---|---|---|
| 4-amino antipyrine | Various aromatic aldehydes | Antipyrine Schiff bases | scielo.org.co |
| 5-amino-N-aryl-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide | Pyrazole-4-carbaldehydes | Bis-pyrazole Schiff bases | nih.gov |
| 1-amino-4-methylpiperazine (hydrazine derivative) | Various aromatic aldehydes | Hydrazone Schiff bases | dergipark.org.tr |
Cyclization Reactions Leading to Fused Heterocycles
The 4-amino-5-methylpyrazole core is an excellent precursor for the synthesis of fused bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These reactions typically involve the condensation of the aminopyrazole, which acts as a binucleophile, with a 1,3-dielectrophilic species. nih.gov
Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting the aminopyrazole with various 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or β-ketonitriles. mdpi.comnih.gov For example, condensation with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄ can lead to the formation of the pyridine ring fused to the pyrazole core. mdpi.com The reaction mechanism often involves an initial Michael addition followed by intramolecular cyclization and dehydration/oxidation. nih.gov
Pyrazolo[3,4-d]pyrimidines: The synthesis of this scaffold, a well-known purine (B94841) isostere, is often achieved by reacting 5-aminopyrazoles with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. ekb.egrsc.org Common methods include reaction with formamide (B127407) in the presence of a coupling agent like POCl₃ or PBr₃, or condensation with N,N-substituted amides followed by heterocyclization. researchgate.net These one-pot procedures provide efficient access to a variety of substituted pyrazolo[3,4-d]pyrimidines. nih.gov
Transformations on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the nature and position of its substituents. In the case of this compound, the ring is substituted with an amino group at the C4 position, a methyl group at C5, and a propanoic acid group at the N1 position. The amino group is a strong activating group, while the methyl group is a weakly activating group, both directing electrophiles to the unoccupied C3 position.
Halogenation and Other Electrophilic Aromatic Substitutions
While no specific studies on the halogenation of this compound have been reported, the general reactivity of pyrazole derivatives suggests that electrophilic substitution is a feasible transformation. researchgate.net The halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net However, in this molecule, the C4 position is occupied by an amino group.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The reaction proceeds through the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For this compound, the powerful electron-donating nature of the 4-amino group would strongly activate the pyrazole ring towards electrophilic attack. The most likely position for substitution would be the C3 position, which is ortho to the activating amino group. Reactions would likely proceed under mild conditions due to this activation. beilstein-archives.org For instance, halogenation could potentially be achieved using reagents like N-halosuccinimides (NXS). researchgate.net
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound (This table is illustrative and based on general principles of pyrazole chemistry, not on experimental data for the specific compound)
| Reaction Type | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-(3-bromo-4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-(3-chloro-4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| Iodination | N-Iodosuccinimide (NIS) | 2-(3-iodo-4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
| Nitration | HNO₃/H₂SO₄ | 2-(4-amino-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid |
Modifications of the Methyl Group
The methyl group at the C5 position of the pyrazole ring offers another site for chemical modification, although this is generally less facile than electrophilic substitution on the ring itself. Radical halogenation could potentially replace the hydrogen atoms of the methyl group with halogens. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of other functional groups.
Another possibility is the oxidation of the methyl group to a carboxylic acid, which would yield a tricarboxylic acid derivative. Such a transformation would likely require strong oxidizing agents.
Coordination Chemistry and Metal Complexation
The field of coordination chemistry involving pyrazole-based ligands is extensive, as these molecules can form stable complexes with a wide range of metal ions. researchgate.net These complexes have applications in catalysis, materials science, and medicine. nih.gov
Ligand Properties of the Pyrazole and Carboxylate Moieties
This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The key binding sites are the pyrazole ring nitrogen (specifically the N2 atom) and the carboxylate group.
Pyrazole Moiety: The pyrazole ring can coordinate to a metal center through its sp²-hybridized nitrogen atom (N2). This type of coordination is common and leads to the formation of stable metal-ligand bonds. researchgate.net
Carboxylate Moiety: The propanoic acid side chain has a carboxylate group that can also coordinate to metal ions. The carboxylate group can act as a monodentate or bidentate ligand, and can also bridge between two metal centers. bac-lac.gc.ca
The combination of the pyrazole and carboxylate groups allows for the possibility of chelation, where both groups bind to the same metal center to form a stable chelate ring. This bidentate N,O-coordination mode is a common feature of pyrazole-carboxylate ligands and enhances the stability of the resulting metal complexes. mdpi.com The amino group at the C4 position could also potentially participate in coordination, although this is less common than coordination through the pyrazole nitrogen or the carboxylate oxygen.
Synthesis and Characterization of Metal Complexes (e.g., Ruthenium(II) complexes)
While no metal complexes of this compound have been specifically reported, the synthesis of pyrazole-metal complexes is a well-established area of research. nih.gov Ruthenium(II) complexes, in particular, have garnered significant interest due to their potential applications in catalysis and as anticancer agents. mdpi.comnih.gov
The synthesis of a Ruthenium(II) complex with this compound would likely involve the reaction of a suitable Ruthenium(II) precursor, such as [Ru(arene)Cl₂]₂, with the ligand in an appropriate solvent. The resulting complex could have a "piano-stool" geometry, which is common for half-sandwich arene-ruthenium(II) complexes. nih.gov
Table 2: Hypothetical Ruthenium(II) Complex of this compound (This table is illustrative and based on the known coordination chemistry of similar ligands, not on experimental data for the specific compound)
| Property | Description |
| Complex Name | Dichloro(2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoato)(p-cymene)ruthenium(II) |
| Formula | [Ru(C₁₀H₁₄)(C₇H₁₀N₃O₂)Cl₂] |
| Coordination Mode | Bidentate (N,O-chelation) from the pyrazole N2 and one carboxylate oxygen |
| Geometry | Pseudo-octahedral "piano-stool" |
| Characterization | Would typically involve NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. |
The characterization of such complexes would be crucial to confirm their structure and properties. Techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis would be used to elucidate the structure of the complex. In the solid state, single-crystal X-ray diffraction would provide definitive structural information.
Exploration of Biological Activities and Interactions of 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid in Non Clinical Models
In Vitro Antimicrobial Investigations
The pyrazole (B372694) scaffold is a key component in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Numerous studies have demonstrated that synthetic derivatives of pyrazole exhibit significant activity against a wide range of bacteria and fungi.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Derivatives of the pyrazole nucleus have shown a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. For instance, certain imidazo-pyridine substituted pyrazole derivatives have demonstrated potent, broad-spectrum efficacy against two Gram-positive and four Gram-negative bacterial strains, with activity superior to the commercial antibiotic ciprofloxacin.
Research has identified pyrazole derivatives effective against notable pathogens. Pyrazole-thiazole hybrids have been reported as potent inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA). Other studies have documented the efficacy of various pyrazole compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. The antibacterial potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Table 1: Antibacterial Activity of Representative Pyrazole Derivatives This table is representative of the activities of the pyrazole class of compounds.
| Bacterial Strain | Gram Type | Observed Activity of Pyrazole Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-Positive | Potent growth inhibition reported for various derivatives. | |
| Bacillus subtilis | Gram-Positive | Very broad spectrum inhibitory activity demonstrated. | |
| Escherichia coli | Gram-Negative | Moderate to potent activity observed. | |
| Pseudomonas aeruginosa | Gram-Negative | Potent inhibition reported for some derivatives. | |
| Proteus vulgaris | Gram-Negative | Wide spectrum activity reported. | |
| Klebsiella pneumoniae | Gram-Negative | Potent activity reported for some derivatives. |
Antifungal Efficacy against Pathogenic Fungi
In addition to antibacterial properties, the pyrazole scaffold is a key element in compounds with significant antifungal potential. Various derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating the versatility of this heterocyclic core in developing new antimycotic agents.
Studies have shown that certain pyrazole derivatives exhibit potent activity against human and plant pathogenic fungi. For example, 1,3,5-trisubstituted pyrazole derivatives have displayed promising results against Candida albicans, a common cause of opportunistic fungal infections in humans. Similarly, other pyrazole compounds have been found to be active against Aspergillus fumigatus. In the context of agriculture, fluoro-substituted pyrazoles and isoxazolol pyrazole carboxylates have been investigated for their efficacy against phytopathogenic fungi such as Sclerotinia sclerotiorum, F. culmorum, and Rhizoctonia solani.
Table 2: Antifungal Activity of Representative Pyrazole Derivatives This table is representative of the activities of the pyrazole class of compounds.
| Fungal Strain | Type of Pathogen | Observed Activity of Pyrazole Derivatives | Reference |
|---|---|---|---|
| Candida albicans | Human Pathogen | Promising to wide-spectrum activity reported. | |
| Aspergillus fumigatus | Human Pathogen | Wide-spectrum activity observed. | |
| Sclerotinia sclerotiorum | Plant Pathogen | Moderate activity reported for fluorinated derivatives. | |
| Fusarium culmorum | Plant Pathogen | Moderate activity reported for fluorinated derivatives. | |
| Rhizoctonia solani | Plant Pathogen | Significant activity reported for isoxazole pyrazole carboxylates. |
Evaluation of Antimicrobial Mechanism (e.g., Membrane Disruption, Enzyme Inhibition)
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For pyrazole derivatives, research suggests that their antimicrobial effects are often achieved through the inhibition of essential microbial enzymes.
In bacteria, a key target for pyrazole compounds is DNA gyrase, an enzyme critical for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Molecular docking studies have revealed that pyrazole-thiazole derivatives may also target topoisomerase II and topoisomerase IV, further implicating DNA synthesis as a primary pathway for their antibacterial action.
In fungi, the mechanism can also involve enzyme inhibition. For example, molecular docking studies of certain fluorinated pyrazole aldehydes suggest that their antifungal activity may result from the inhibition of proteinase K, an enzyme involved in fungal growth. These findings highlight that enzyme inhibition is a significant mechanism through which pyrazole-based compounds exert their broad-spectrum antimicrobial effects.
Enzymatic Inhibition Studies
The biological activities of pyrazole derivatives frequently stem from their ability to act as potent and selective enzyme inhibitors. This property makes them valuable candidates for targeting enzymes involved in a variety of diseases.
Inhibition of Specific Enzymes (e.g., Leishmania cysteine proteases, Lipoxygenase, Urease)
Leishmania cysteine proteases: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Cysteine proteases, particularly cysteine protease B (CPB), are crucial for the parasite's virulence and its interaction with the host, making them a promising therapeutic target. Studies have investigated pyrazole derivatives for their anti-leishmanial potential, with several compounds demonstrating remarkable potency against Leishmania donovani parasites. The inhibitory potential of these derivatives against essential parasite enzymes like cysteine proteases underscores their promise as a scaffold for developing new anti-leishmanial chemotherapeutics.
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. Inhibition of LOX is a recognized strategy for developing anti-inflammatory agents. Various pyrazole-containing hybrids have been identified as potent inhibitors of different lipoxygenase isoforms, including 5-LOX and 15-LOX. For example, dihydro-pyrazole hybrids and pyrazole-coumarin compounds have shown significant inhibition of soybean lipoxygenase and 5-LOX, respectively.
Urease: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzyme is a virulence factor in several pathogenic bacteria, including Helicobacter pylori, and contributes to infections of the gastrointestinal and urinary tracts. While specific studies on 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid are not detailed in the provided literature, the inhibition of urease by other nitrogen-containing heterocyclic compounds is well-documented, suggesting that enzymes in this class are viable targets for related molecular structures.
Structure-Function Relationships in Enzyme-Ligand Interactions
The efficacy and selectivity of pyrazole derivatives as enzyme inhibitors are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are essential for understanding how different functional groups and substitutions on the pyrazole ring influence its binding to an enzyme's active site.
Research on pyrazole-based inhibitors has revealed key structural requirements for potent activity. For instance, in the inhibition of meprin metalloproteases, modifications at the 3 and 5 positions of the pyrazole ring were found to directly modulate inhibitory activity and selectivity. Docking studies suggested that aryl moieties at these positions target specific pockets (S1 and S1') within the enzyme's active site. Similarly, for cannabinoid receptor antagonists, SAR studies identified that specific substituents at the 1, 3, and 5-positions of the pyrazole ring were crucial for potent and selective activity. The nature of these substituents—such as their size, lipophilicity, and electronic properties—governs the enzyme-ligand interactions and ultimately determines the compound's inhibitory power. These principles guide the rational design of new, more effective pyrazole-based inhibitors.
Cellular Biological Activities in Non-Human Cell Lines
There is no reported data on the antiproliferative or other cellular biological activities of this compound in any non-human cancer cell lines or other non-human cell-based assays.
Interactions with Macromolecular Targets in Model Systems
Binding to DNA/RNA
No studies have been published that investigate the binding interactions of this compound with DNA or RNA.
Protein-Ligand Interactions (excluding human clinical targets)
There is no available research detailing the specific protein-ligand interactions of this compound with any non-human protein targets in model systems.
Analytical Method Development for 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid in Research Matrices
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, various chromatographic techniques are applicable for different analytical objectives.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the premier technique for determining the purity and quantifying this compound. The method separates compounds based on their polarity. Given the polar nature of the target molecule, a C18 column is typically effective. pensoft.netresearchgate.net The development of an RP-HPLC method involves optimizing the mobile phase, flow rate, and detection wavelength to achieve sharp, well-resolved peaks with good symmetry. researchgate.net
A typical method would utilize a gradient or isocratic elution with a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researcher.lifeijcpa.in The acidic modifier helps to ensure consistent ionization of the propanoic acid and amino groups, leading to reproducible retention times. Detection is commonly performed using a UV detector, as the pyrazole (B372694) ring is a chromophore. researchgate.net
Method validation is performed according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness. researcher.lifeijcpa.in The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. researcher.life
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. researcher.life |
| Mobile Phase | Acetonitrile: 0.1% TFA in Water (Gradient or Isocratic) | Elutes the compound from the column; TFA acts as an ion-pairing agent. ijcpa.in |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. ijcpa.in |
| Detection | UV at ~230-250 nm | The pyrazole ring absorbs UV light, allowing for detection. researchgate.net |
| Injection Volume | 10-20 µL | Standard volume for introducing the sample into the HPLC system. researcher.life |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. pensoft.net |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative.
A common derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted to a more volatile ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.
Silylation: The primary amino group and the N-H of the pyrazole ring can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.
The resulting derivative can then be analyzed on a standard nonpolar capillary column (e.g., a DB-5 or HP-5) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. Reaction progress can also be monitored by GC. amazonaws.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA with 1% TMCS | Increases volatility by converting -COOH and -NH2 to TMS esters/ethers. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane) | Standard non-polar column for separating a wide range of derivatives. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on their boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Provides sensitive detection or structural information. |
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as in the synthesis of pyrazole derivatives. rsc.orgrsc.orgorientjchem.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the desired product. rsc.org
The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase. A suitable solvent system (eluent) is chosen to achieve a good separation, where the product has a distinct retention factor (Rf) value from the starting materials. Visualization is typically achieved under a UV lamp, as the pyrazole ring is UV-active, or by staining with reagents like iodine or ninhydrin, which reacts with the primary amino group. rsc.orgchemguide.co.uk
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Polar adsorbent for separation. The F254 indicates a fluorescent indicator for UV visualization. rsc.org |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v) | Solvent system that moves up the plate, separating the components. The polarity is adjusted for optimal separation. orientjchem.org |
| Visualization | UV light (254 nm), Iodine vapor, or Ninhydrin spray | To make the separated spots visible on the plate. rsc.orgchemguide.co.uk |
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods can provide valuable insights into the redox properties of this compound. Cyclic Voltammetry (CV) is a potentiodynamic technique used to study the electrochemical behavior of molecules. Pyrazole derivatives are known to be electrochemically active and can undergo oxidation or reduction at an electrode surface. mdpi.comresearchgate.net
In a CV experiment, the potential is swept linearly versus time, and the resulting current from the analyte's redox reactions is measured. The resulting voltammogram can reveal the oxidation and reduction potentials of the compound. The aromatic amino group and the pyrazole ring are expected to be the primary sites of electrochemical activity. This technique could be used to investigate reaction mechanisms, determine electron transfer properties, and potentially develop a quantitative electrochemical sensor for the compound.
Spectrophotometric Methods for Detection and Quantification
UV-Visible spectrophotometry is a simple, rapid, and accessible method for the quantification of compounds that absorb light in the UV or visible range. The pyrazole ring system in this compound contains a chromophore that exhibits characteristic absorption in the UV region. taylorfrancis.comnih.gov
For quantitative analysis, a solution of the pure compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a buffer), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). nih.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine analysis and concentration determination in various assays. scielo.br
| Parameter | Description | Purpose |
|---|---|---|
| Instrument | UV-Visible Spectrophotometer | Measures the absorbance of light by the sample. |
| Solvent | Ethanol, Methanol, or Aqueous Buffer | Must be transparent in the wavelength range of interest. nih.gov |
| Wavelength (λmax) | Determined by scanning the UV spectrum (typically 230-280 nm for pyrazoles) | The wavelength at which the compound has the highest absorbance, providing maximum sensitivity. nih.gov |
| Quantification | Based on the Beer-Lambert Law (A = εbc) | Relates absorbance (A) to concentration (c) for quantitative measurements. |
| Calibration Curve | Plot of Absorbance vs. Concentration | Used to determine the concentration of unknown samples. scielo.br |
Future Perspectives and Research Directions for 2 4 Amino 5 Methyl 1h Pyrazol 1 Yl Propanoic Acid
Exploration of Novel Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research should focus on developing more advanced and efficient synthetic routes. nih.govmdpi.com The exploration of novel methodologies could lead to improved yields, greater stereochemical control, and more environmentally benign processes.
Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly improve efficiency by reducing the number of intermediate purification steps. researchgate.netias.ac.in
Catalytic Methods: The use of transition-metal catalysts or enzymatic catalysis could offer high selectivity and efficiency. researchgate.net Green catalysts, such as ammonium chloride, could also be explored for more sustainable synthesis. jetir.org
Microwave-Assisted and Solvent-Free Synthesis: These techniques have the potential to accelerate reaction times and reduce the use of hazardous organic solvents, aligning with the principles of green chemistry. researchgate.netias.ac.in
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher reproducibility and scalability.
Table 1: Potential Synthetic Strategies for Pyrazole Derivatives
| Synthetic Method | Description | Potential Advantages |
| Cyclocondensation Reactions | A foundational method involving the reaction of a hydrazine (B178648) with a 1,3-difunctional compound. nih.govmdpi.com | Well-established and versatile for creating the pyrazole core. |
| 1,3-Dipolar Cycloaddition | The reaction of a diazo compound with an alkyne to form the pyrazole ring. chim.it | Offers a different pathway to access functionalized pyrazoles. |
| Multicomponent Approaches | Combining three or more reactants in a single step to build the molecule. nih.govresearchgate.net | High atom economy, reduced waste, and simplified procedures. ias.ac.in |
| Green Chemistry Methods | Utilizing environmentally friendly catalysts, solvents (like water), or solvent-free conditions. researchgate.netias.ac.in | Increased sustainability and reduced environmental impact. jetir.org |
Development of Advanced Spectroscopic Probes
The intrinsic properties of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, as an unnatural amino acid (UAA), make it a candidate for development into a spectroscopic probe. upenn.edu Such probes can be site-specifically incorporated into peptides and proteins to study their structure, dynamics, and interactions without causing significant perturbation. upenn.edu
Future research could focus on:
Fluorescent Labeling: Modification of the pyrazole ring with fluorophores could create a fluorescent amino acid analog. These can be used to monitor protein conformation and binding events. semanticscholar.org
Infrared (IR) Probes: The development of derivatives with unique vibrational signatures, such as those containing nitrile groups, could allow for site-specific monitoring of local protein environments using IR spectroscopy. upenn.edu
Molecular Sensitized Probes: The compound could be investigated for its potential in sensitizing probes for the specific recognition of other amino acids within a peptide sequence. nih.gov
Deepening Computational Understanding of Structure-Function Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. researchgate.net Applying these methods to this compound can accelerate its development and guide experimental work.
Future computational studies should include:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's geometry, determine its electronic properties, and predict its spectroscopic characteristics. dntb.gov.uaresearchgate.net This can help in understanding the molecule's stability and reactivity. dntb.gov.ua
Molecular Docking: These simulations can predict how the compound might bind to the active sites of various biological targets, such as enzymes or receptors. This is crucial for identifying potential therapeutic applications. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time, helping to understand the stability of potential ligand-protein complexes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives and calculating their properties, QSAR models can be built to predict the biological activity of new, unsynthesized compounds.
Table 2: Computational Approaches for Analyzing Pyrazole Derivatives
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational frequencies. dntb.gov.uaresearchgate.net | Understanding of molecular stability, reactivity, and spectroscopic properties. dntb.gov.ua |
| Molecular Docking | Simulation of the binding of the compound to a biological target. nih.gov | Prediction of binding affinity and identification of key interactions. |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. researchgate.net | Analysis of conformational changes and stability of molecular complexes. |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in a crystal structure. researchgate.net | Understanding of crystal packing and forces. |
Expanding Biological Activity Profiling in Diverse in vitro and in silico Models
Pyrazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comnih.gov A systematic and broad-based screening of this compound is essential to uncover its therapeutic potential.
Future research should involve:
Broad-Spectrum Screening: Testing the compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and other disease processes. nih.govekb.eg
Mechanism of Action Studies: For any identified activities, detailed studies should be conducted to elucidate the specific molecular mechanism by which the compound exerts its effect.
In Silico Screening: Utilizing computational models to screen large virtual libraries of derivatives against known drug targets to prioritize compounds for synthesis and in vitro testing.
Antioxidant and Neuroprotective Assays: Given the known activities of other pyrazole compounds, evaluating its potential as an antioxidant or neuroprotective agent is also a promising avenue. nih.govnih.gov
This comprehensive profiling will create a detailed picture of the compound's bioactivity and guide its potential development as a lead for new therapeutic agents.
Potential as Chiral Building Blocks in Complex Molecule Synthesis
The presence of a chiral center at the alpha-carbon of the propanoic acid moiety makes this compound a valuable chiral building block. nih.gov Enantiomerically pure forms of the molecule could serve as versatile starting materials for the asymmetric synthesis of more complex and biologically active molecules.
Future directions include:
Development of Stereoselective Syntheses: Creating synthetic methods that produce a single enantiomer of the compound in high purity.
Incorporation into Peptidomimetics: Using the compound as an unnatural amino acid to create novel peptides with enhanced stability or modified biological activity.
Synthesis of Complex Natural Products and Analogs: Employing the chiral scaffold of the molecule as a key component in the total synthesis of complex target molecules.
The ability to synthesize complex chiral molecules from readily available, non-chiral starting materials using chiral catalysts is a significant goal in modern organic chemistry. nih.gov
Investigation as Components in Material Science or Catalysis
The structural features of this compound, particularly the nitrogen atoms of the pyrazole ring and the carboxylic acid group, make it an excellent candidate for use as a ligand in coordination chemistry. nih.govnih.gov
Potential future applications in this area include:
Development of Novel Catalysts: The compound can be used to synthesize metal complexes that may exhibit catalytic activity in various organic transformations. Protic pyrazole ligands have been shown to be effective in catalysis. nih.gov
Design of Functional Materials: Pyrazole-containing materials have applications in areas such as ion detection and the development of polymers. mdpi.comresearchgate.net The amino acid functionality could introduce new properties, such as biocompatibility or specific recognition capabilities.
Heavy Metal Sequestration: Pyrazole derivatives have been immobilized on surfaces to capture heavy metal ions from aqueous solutions, suggesting a potential application in environmental remediation. lifechemicals.com
Investigating the coordination chemistry of this compound with various metal ions could open up new avenues in both homogeneous catalysis and materials science.
Q & A
Q. How can advanced spectroscopic techniques (e.g., solid-state NMR) enhance characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
